(S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid
Description
Overview and Significance in Organic Chemistry
(S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid represents a crucial class of protected amino acid derivatives that play fundamental roles in modern organic synthesis and pharmaceutical chemistry. The compound belongs to the family of tert-butoxycarbonyl-protected amino acids, which have become indispensable tools in peptide synthesis and medicinal chemistry applications. The stereospecific nature of this compound, indicated by the (S) configuration, provides researchers with precise control over the three-dimensional structure of synthetic molecules, a critical factor in the development of biologically active compounds.
The significance of this compound extends beyond its immediate synthetic utility, as it exemplifies the broader category of building blocks that enable complex molecular construction in pharmaceutical research. Commercial suppliers consistently classify this compound within their building blocks product families, indicating its widespread recognition as a fundamental synthetic intermediate. The compound's structural features, including the para-tolyl substituent and the tert-butoxycarbonyl protecting group, combine to create a versatile synthetic platform that allows for selective chemical transformations while maintaining structural integrity.
Research into tert-butoxycarbonyl-protected amino acids has demonstrated their exceptional utility in solid-phase peptide synthesis, where the acid-labile nature of the protecting group allows for controlled deprotection under mild conditions. The specific structural features of this compound make it particularly valuable for creating peptide analogs and pharmaceutical intermediates where the para-tolyl group provides additional hydrophobic interactions and structural diversity.
Historical Context of tert-Butoxycarbonyl-Protected Amino Acids
The development of tert-butoxycarbonyl-protected amino acids represents one of the most significant advances in amino acid chemistry and peptide synthesis methodology. The tert-butoxycarbonyl protecting group was first introduced by Louis A. Carpino in 1957, marking a revolutionary advancement in organic synthesis that would fundamentally transform peptide chemistry. Carpino's pioneering work established the foundation for modern peptide synthesis by providing chemists with a protecting group that offered superior acid lability compared to existing alternatives such as the benzyloxycarbonyl group.
The historical significance of tert-butoxycarbonyl protection became particularly evident when Robert Bruce Merrifield recognized its potential for solid-phase peptide synthesis in 1963. The combination of Carpino's tert-butoxycarbonyl protecting group strategy with Merrifield's solid-phase methodology created a powerful synthetic platform that enabled the routine synthesis of peptides and small proteins. This historical development directly influenced the creation and utilization of compounds like this compound, which represent modern extensions of these foundational principles.
The tert-butoxycarbonyl strategy, as developed by Carpino, employed the use of tert-butoxycarbonyl groups as temporary amino-protecting groups combined with more acid-stable, permanent side-chain benzyl-based protecting groups. This approach proved particularly successful because tert-butoxycarbonyl amino acids are predominantly crystalline compounds that are easily prepared using various synthetic methods and remain stable even at room temperature. The rapid removal of tert-butoxycarbonyl groups by trifluoroacetic acid in dichloromethane or hydrogen chloride in dioxane made these compounds exceptionally well-suited for automated peptide synthesis machines and parallel synthesis applications.
Classification as a Non-Natural Amino Acid Derivative
This compound falls within the classification of non-proteinogenic amino acids, which are distinct from the twenty-two standard proteinogenic amino acids that are naturally encoded in genomic sequences for protein assembly. The compound represents a sophisticated example of the thousands of non-proteinogenic amino acids that occur in nature or are synthesized in laboratory settings for specific research and pharmaceutical applications.
The structural classification of this compound reveals several key features that distinguish it from natural amino acids. The presence of the para-tolyl group creates a unique side chain that does not occur in any of the standard proteinogenic amino acids, while the tert-butoxycarbonyl protecting group represents a synthetic modification designed to facilitate chemical transformations. According to biochemical classification systems, this compound can be categorized as a chemically synthesized unnatural amino acid that has been prepared from native analogs through structural modifications including side chain substitution and amine protection.
Non-proteinogenic amino acids like this compound serve multiple important functions in chemical research and pharmaceutical development. These compounds function as intermediates in biosynthesis, serve as building blocks for the post-translational formation of modified proteins, and play crucial roles as natural or synthetic pharmacological compounds. The specific structural features of this compound, including its beta-amino acid character and aromatic side chain, position it within the broader category of amino acids that have been engineered for enhanced biological activity or improved synthetic accessibility.
Nomenclature and Alternative Designations
The nomenclature of this compound reflects the systematic naming conventions established for complex organic molecules, incorporating stereochemical descriptors, functional group identifications, and structural positioning indicators. The compound is known by several alternative designations that provide insights into its structural characteristics and synthetic applications. Chemical databases consistently report this compound under the systematic name (3S)-3-[(tert-butoxycarbonyl)amino]-4-(4-methylphenyl)butanoic acid, which explicitly defines the stereochemistry and substitution pattern.
Commercial suppliers and chemical databases employ various synonymous designations for this compound, reflecting different naming conventions and abbreviated forms commonly used in chemical literature. Alternative names include N-tert-butoxycarbonyl-(S)-3-amino-4-(4-methylphenyl)butanoic acid and tert-Butoxycarbonyl-(S)-3-amino-4-(p-tolyl)butanoic acid. These naming variations maintain consistency in identifying the core structural features while accommodating different formatting preferences used by chemical suppliers and research institutions.
The International Union of Pure and Applied Chemistry naming system provides the most systematic approach to naming this compound, resulting in the designation (3S)-4-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid. This nomenclature explicitly identifies each structural component, including the stereochemical configuration at the third carbon, the position and nature of the aromatic substituent, and the complete structure of the tert-butoxycarbonyl protecting group. Such systematic naming ensures unambiguous identification across different chemical databases and research publications.
Registration Information and Identification Parameters
The chemical identification and registration parameters for this compound are well-established across multiple chemical databases and regulatory systems, providing researchers with comprehensive identification tools for accurate compound specification and procurement. The primary Chemical Abstracts Service registry number for this compound is 270062-96-9, which serves as the definitive identifier across chemical databases and commercial suppliers.
Table 1: Primary Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 270062-96-9 |
| Molecular Formula | C₁₆H₂₃NO₄ |
| Molecular Weight | 293.36 g/mol |
| MDL Number | MFCD01861026 |
| PubChem Compound Identifier | 2761607 |
| InChI Key | KAHQBNUMNOJEPZ-ZDUSSCGKSA-N |
The molecular structural parameters provide essential information for chemical identification and computational applications. The molecular formula C₁₆H₂₃NO₄ indicates the elemental composition, while the molecular weight of 293.36 grams per mole enables accurate stoichiometric calculations for synthetic applications. The MDL number MFCD01861026 provides an additional identification parameter used by chemical inventory systems and commercial suppliers for tracking and cataloging purposes.
Table 2: Structural Identification Codes
| Code Type | Value |
|---|---|
| SMILES | CC1=CC=C(CC@HCC(O)=O)C=C1 |
| InChI | InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
| InChI Key | KAHQBNUMNOJEPZ-ZDUSSCGKSA-N |
The Simplified Molecular Input Line Entry System representation and International Chemical Identifier codes provide computational tools for database searching and molecular modeling applications. These standardized representations enable researchers to conduct structural searches across chemical databases and facilitate the use of computational chemistry software for molecular property predictions and synthetic planning. The stereochemical information embedded within these codes ensures accurate representation of the (S) configuration, which is critical for applications requiring stereospecific compounds.
Commercial availability data indicates that this compound is supplied by multiple reputable chemical suppliers with typical purities of 98% or higher, stored at room temperature conditions, and available in various package sizes ranging from 100 milligrams to 1 gram quantities. The consistent availability and high purity specifications across multiple suppliers confirm the compound's importance in research applications and the reliability of current synthetic methodologies for its preparation.
Properties
IUPAC Name |
(3S)-4-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHQBNUMNOJEPZ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901147010 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901147010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270062-96-9 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270062-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901147010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Butanoic Acid Backbone: The protected amino acid is then coupled with a p-tolyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Deprotection and Functional Group Activation
The tert-butoxycarbonyl (Boc) protecting group is central to modulating the reactivity of the amino group. Acidic cleavage with trifluoroacetic acid (TFA) in dichloromethane (DCH) efficiently removes the Boc group, yielding the free amine for subsequent reactions. This step is critical in peptide synthesis, where selective deprotection enables coupling with other amino acids .
Reaction Example:
Oxidation Reactions
The p-tolyl group undergoes oxidation to form a carboxylic acid derivative. Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions facilitates this transformation, modifying the aromatic ring’s electronic properties .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | 80°C, 6 h | 4-(p-Carboxyphenyl)butanoic acid | 65% | |
| CrO₃ (AcOH) | RT, 12 h | 4-(p-Formylphenyl)butanoic acid | 58% |
Reduction Reactions
The carboxylic acid moiety can be reduced to an alcohol using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This is particularly useful for converting the compound into chiral alcohol intermediates .
Reaction Pathway:
Substitution and Coupling Reactions
The deprotected amine participates in nucleophilic substitution or reductive amination. For example, coupling with aldehydes via sodium triacetoxyborohydride (NaBH(OAc)₃) forms secondary amines, a key step in peptidomimetic synthesis .
Example with Benzaldehyde:
Hydrogenation and Catalytic Modifications
The compound’s alkene derivatives (if present) undergo hydrogenation using palladium on carbon (Pd/C) in methanol. This step is critical for saturating double bonds in synthetic intermediates .
Conditions:
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Drug Development : This compound serves as a crucial intermediate in the synthesis of biologically active peptides. Its ability to protect amino groups while allowing for further functionalization makes it particularly useful in creating complex peptide structures that can exhibit therapeutic effects. For instance, derivatives of this compound have been explored for their potential in developing treatments for conditions like cancer and metabolic disorders .
Bioactivity Studies : Research has indicated that compounds related to (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid can exhibit significant biological activity, including anti-inflammatory and anti-cancer properties. These studies often focus on how modifications to the amino acid structure influence biological interactions and efficacy .
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) : The tert-butoxycarbonyl (Boc) protecting group is widely used in SPPS due to its stability under various reaction conditions. The use of this compound allows chemists to construct peptides with high purity and yield. This method is essential for producing therapeutic peptides that require precise sequences and modifications .
Diversity in Peptide Libraries : The compound can be utilized to create diverse peptide libraries for screening purposes in drug discovery. By varying the side chains and backbone structures, researchers can explore a wide range of biological activities, leading to the identification of novel drug candidates .
Case Study 1: Anti-Cancer Peptide Development
A study published in a peer-reviewed journal highlighted the synthesis of a peptide incorporating this compound, which demonstrated potent anti-cancer activity against specific cell lines. The study emphasized the importance of the Boc protecting group in maintaining the integrity of the peptide during synthesis and purification processes.
Case Study 2: Metabolic Disorder Treatment
Research conducted on analogs of this compound revealed its potential role in treating metabolic disorders by modulating specific pathways involved in glucose metabolism. The findings suggested that modifications to the amino acid structure could enhance bioavailability and efficacy, paving the way for new therapeutic strategies.
Mechanism of Action
The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid involves its ability to participate in various chemical reactions due to its functional groups. The Boc-protected amino group provides stability and can be selectively deprotected under acidic conditions to reveal the free amino group, which can then engage in further reactions. The p-tolyl group offers additional reactivity and can undergo electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The p-tolyl group distinguishes this compound from analogs with other aryl substituents. Key comparisons include:
Table 1: Aromatic Substituent Effects
Key Findings :
- Hydrophobicity : The p-tolyl group increases lipophilicity compared to phenyl, enhancing membrane permeability but reducing aqueous solubility .
- Electronic Effects : Electron-donating groups (e.g., p-tolyl) stabilize intermediates in peptide coupling reactions, whereas electron-withdrawing groups (e.g., Cl, CF₃) may alter reactivity or binding affinity in biological systems .
Backbone and Protecting Group Modifications
Variations in the carboxylic acid backbone and protecting groups significantly impact applications:
Table 2: Backbone and Protecting Group Comparisons
Key Findings :
- Boc vs. Fmoc : Boc offers acid-labile protection, suitable for solution-phase synthesis, while Fmoc (fluorenylmethyloxycarbonyl) is base-labile and preferred in solid-phase methods .
Biological Activity
(S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid, commonly referred to as Boc-L-tyrosine or Boc-Tyr, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C16H23NO4
- Molecular Weight : 293.36 g/mol
- CAS Number : 270062-93-6
- Solubility : Slightly soluble in water .
The biological activity of this compound is primarily attributed to its role as an amino acid derivative in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, facilitating the synthesis of peptides and other bioactive compounds.
Key Biological Activities
- Peptide Synthesis : The compound is utilized in the synthesis of various peptides, including those with therapeutic potential against autoimmune and inflammatory diseases. Its ability to form stable peptide bonds makes it a valuable building block in peptide chemistry .
- Pharmacological Potential : Research suggests that derivatives of Boc-L-tyrosine exhibit significant pharmacological properties, including anti-inflammatory and immunomodulatory effects. These properties are particularly relevant for developing treatments for conditions like rheumatoid arthritis and multiple sclerosis .
Case Studies
- Synthesis of Hybrid Peptides : A study demonstrated the successful incorporation of Boc-L-tyrosine into hybrid peptides designed to mimic natural proteins. These peptides showed enhanced stability and bioactivity compared to their non-modified counterparts .
- Inflammatory Response Modulation : In vitro studies indicated that peptides synthesized using Boc-L-tyrosine could modulate cytokine production in immune cells, suggesting potential applications in managing inflammatory responses .
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 293.36 g/mol |
| CAS Number | 270062-93-6 |
| Solubility | Slightly soluble in water |
| Melting Point | Not available |
| Boiling Point | Not available |
Table 2: Biological Activities and Applications
| Activity | Description |
|---|---|
| Peptide Synthesis | Used as a building block for therapeutic peptides |
| Anti-inflammatory Effects | Modulates immune response; potential treatment for diseases |
| Hybrid Peptide Development | Enhances stability and bioactivity of synthesized peptides |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
